molecular formula C17H14F3N3O2S B585443 4-Desmethyl-3-methyl Celecoxib-d4 CAS No. 1346604-72-5

4-Desmethyl-3-methyl Celecoxib-d4

Cat. No.: B585443
CAS No.: 1346604-72-5
M. Wt: 385.398
InChI Key: MPVPOTMPKLOUHZ-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desmethyl-3-methyl Celecoxib-d4 is a deuterium-labeled analogue of 4-Desmethyl-3-methyl Celecoxib. It is a metabolite positional isomer of Celecoxib, which is a selective inhibitor of human cyclooxygenase-2 (COX-2). This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl-3-methyl Celecoxib-d4 involves the incorporation of deuterium atoms into the molecular structure of 4-Desmethyl-3-methyl Celecoxib. This process typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to achieve high yields and purity of the final product. The compound is then purified using chromatographic methods and characterized using spectroscopic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Desmethyl-3-methyl Celecoxib-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Desmethyl-3-methyl Celecoxib-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Celecoxib metabolites.

    Biology: Employed in studies investigating the metabolic pathways and biological effects of Celecoxib and its analogues.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Celecoxib in the body.

    Industry: Applied in the development of new COX-2 inhibitors and other pharmaceutical compounds

Mechanism of Action

4-Desmethyl-3-methyl Celecoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins .

Comparison with Similar Compounds

Uniqueness: 4-Desmethyl-3-methyl Celecoxib-d4 is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides insights into the pharmacokinetics and pharmacodynamics of Celecoxib and its metabolites, making it a valuable tool in drug development and research.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVPOTMPKLOUHZ-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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